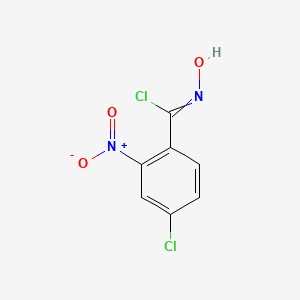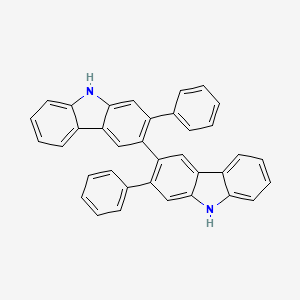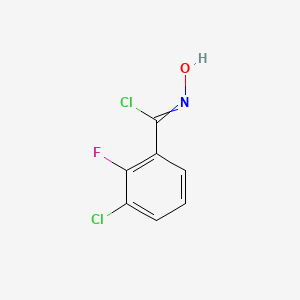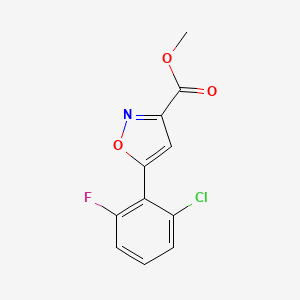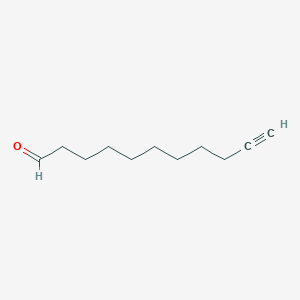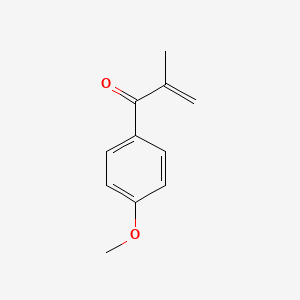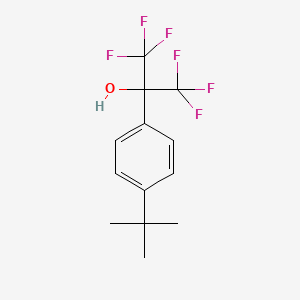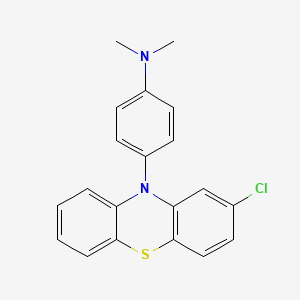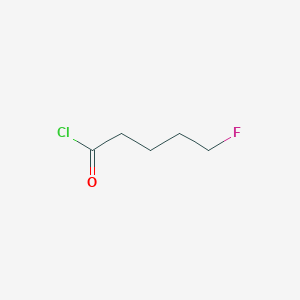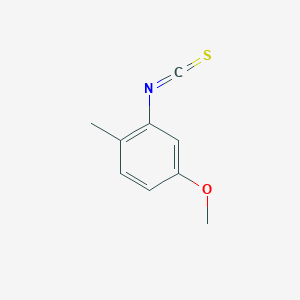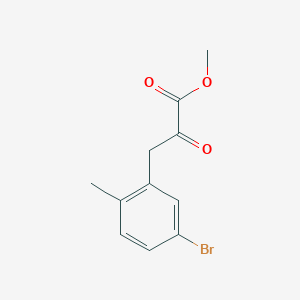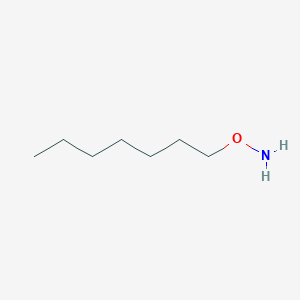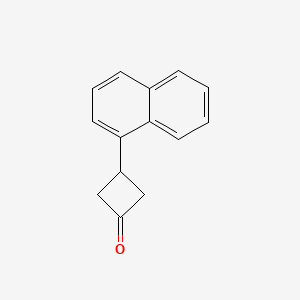
3-(1-Naphthyl)cyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Naphthyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a naphthyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a naphthyl-substituted cyclobutanone derivative. This can be done using a variety of reagents and conditions, including:
Nucleophilic substitution reactions: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, followed by nucleophilic substitution and deprotection steps.
Oxidation reactions: Oxidation of cyclobutanol derivatives using strong oxidizing agents like chromic acid.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(1-Naphthyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the cyclobutanone ring or the naphthyl group.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .
科学的研究の応用
3-(1-Naphthyl)cyclobutanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1-Naphthyl)cyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo specific chemical reactions, such as oxidation or reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Cyclobutanone: A simpler cyclic ketone with similar reactivity but lacking the naphthyl group.
Benzocyclobutenone: A related compound with a benzene ring fused to the cyclobutanone ring, exhibiting different reactivity and applications.
Uniqueness
3-(1-Naphthyl)cyclobutanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity and potential biological activities compared to its simpler analogs .
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
3-naphthalen-1-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2 |
InChIキー |
OVLLSKWNTYXKSB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
